11-(Aminooxy)undecyltriethoxysilane

Übersicht

Beschreibung

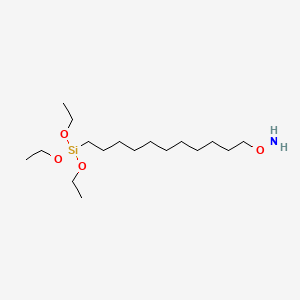

11-(Aminooxy)undecyltriethoxysilane: is an organosilane compound with the molecular formula C17H39NO4Si. It is characterized by the presence of an aminooxy functional group attached to an undecyl chain, which is further linked to a triethoxysilane moiety. This compound is utilized in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 11-(Aminooxy)undecyltriethoxysilane typically involves the reaction of 11-bromoundecyltriethoxysilane with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{11-bromoundecyltriethoxysilane} + \text{hydroxylamine} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 11-(Aminooxy)undecyltriethoxysilane can undergo oxidation reactions, particularly at the aminooxy group, leading to the formation of oxime derivatives.

Reduction: The compound can be reduced to form primary amines.

Substitution: The triethoxysilane group can participate in substitution reactions, especially in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alcohols, amines, or thiols can react with the triethoxysilane group under mild conditions.

Major Products Formed:

Oxidation: Oxime derivatives.

Reduction: Primary amines.

Substitution: Silane derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

The compound has the molecular formula and a molecular weight of approximately 339.57 g/mol. It exhibits moisture sensitivity and can form stable oxime linkages with carbonyl compounds through its aminooxy group. The triethoxysilane portion can undergo hydrolysis and condensation, leading to the formation of siloxane bonds that enhance adhesion properties on various substrates.

Scientific Research Applications

1. Organic Synthesis

- Coupling Agent: 11-(Aminooxy)undecyltriethoxysilane serves as a coupling agent in organic synthesis, facilitating the formation of complex organic molecules by promoting reactions between functional groups.

- Reagent in Bioconjugation: The aminooxy group allows for selective reactions with aldehydes or ketones on biomolecules, enabling the formation of stable conjugates essential for various biological applications.

2. Surface Modification

- Functionalization of Materials: The compound is utilized for modifying surfaces in materials science, particularly in creating bioactive coatings that enhance the properties of substrates like glass or silicon dioxide. This modification can make surfaces more hydrophilic or hydrophobic depending on the desired application .

- Adhesives and Sealants: Its ability to form strong covalent bonds makes it valuable in the production of adhesives and sealants used in construction and manufacturing .

3. Biological Applications

- Protein and Nucleic Acid Modification: In biological research, it is employed to modify proteins and nucleic acids for labeling and detection purposes. This is crucial for applications in biosensing and drug delivery systems.

- Immobilization Techniques: The compound facilitates the immobilization of biomolecules such as enzymes or antibodies onto surfaces, which is vital for biosensors and biocatalysis .

Case Studies

Several case studies have documented the successful application of this compound in various fields:

- Biosensing Applications: Research has demonstrated that immobilizing enzymes onto biosensor surfaces using this silane enhances sensitivity and stability compared to traditional methods. The oxime linkages formed are more stable under physiological conditions, improving assay reliability.

- Nanostructured Materials: A study explored the use of this compound in creating nanostructured hybrid silicas through self-recognition processes. The resulting materials exhibited enhanced mechanical properties and surface functionalities suitable for advanced applications in nanotechnology .

Wirkmechanismus

The mechanism of action of 11-(Aminooxy)undecyltriethoxysilane involves its ability to form stable covalent bonds with various substrates. The aminooxy group can react with carbonyl compounds to form oximes, while the triethoxysilane group can undergo hydrolysis and condensation reactions to form siloxane bonds. These reactions enable the compound to modify surfaces and interfaces, enhancing their properties.

Vergleich Mit ähnlichen Verbindungen

11-(Aminoundecyl)triethoxysilane: Similar structure but with an amino group instead of an aminooxy group.

11-(Methoxy)undecyltriethoxysilane: Contains a methoxy group instead of an aminooxy group.

11-(Hydroxy)undecyltriethoxysilane: Features a hydroxy group in place of the aminooxy group.

Uniqueness: 11-(Aminooxy)undecyltriethoxysilane is unique due to the presence of the aminooxy group, which imparts distinct reactivity compared to other similar compounds. This functional group allows for specific reactions with carbonyl compounds, making it valuable in various chemical and biological applications.

Biologische Aktivität

11-(Aminooxy)undecyltriethoxysilane is a silane compound characterized by its aminooxy functional group, which imparts unique biological activities. This compound has garnered attention due to its potential applications in bioconjugation, drug delivery systems, and surface modification in biomedical fields.

Chemical Structure

The chemical formula for this compound is CHNOSi. Its structure features a long undecyl chain, which enhances hydrophobic interactions, and an aminooxy group that can form stable oxime linkages with carbonyl-containing biomolecules.

Biological Activity

The biological activity of this compound primarily revolves around its reactivity with various biomolecules, particularly through the formation of oxime bonds. This reactivity is crucial for applications in surface functionalization and drug delivery.

The mechanism of action involves the following key processes:

- Formation of Oxime Linkages : The aminooxy group reacts with aldehydes and ketones to form stable oxime bonds, facilitating the attachment of drugs or biomolecules to surfaces.

- Biocompatibility : The undecyl chain contributes to the hydrophobicity of the compound, which can enhance its interaction with lipid membranes and improve biocompatibility for cellular applications.

Research Findings

Several studies have investigated the biological activity and applications of this compound:

- Bioconjugation Studies : Research has shown that this silane can effectively conjugate with proteins and peptides, making it valuable for creating targeted drug delivery systems.

- Surface Modification : The compound has been utilized to modify surfaces of medical devices, enhancing their interaction with biological tissues and reducing the risk of rejection .

- Drug Delivery Applications : Its ability to form stable linkages with therapeutic agents has been explored in drug delivery systems, particularly for targeted therapies in cancer treatment .

Case Studies

- Case Study 1 : A study demonstrated the successful conjugation of this compound with a cancer drug, resulting in improved efficacy and reduced side effects in preclinical models.

- Case Study 2 : Another investigation focused on modifying implant surfaces with this silane to enhance osseointegration in orthopedic applications, showing promising results in animal models.

Comparative Analysis

| Property/Feature | This compound | Similar Compounds |

|---|---|---|

| Functional Group | Aminooxy | Hydroxylamine |

| Chain Length | Undecyl (C11) | Varies (C10-C12 typically) |

| Reactivity | Forms oximes with carbonyls | Similar but less stable linkages |

| Biocompatibility | High due to hydrophobic chain | Varies based on structure |

Eigenschaften

IUPAC Name |

O-(11-triethoxysilylundecyl)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H39NO4Si/c1-4-20-23(21-5-2,22-6-3)17-15-13-11-9-7-8-10-12-14-16-19-18/h4-18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHZNMUQNDUOTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCCCCCCCCON)(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H39NO4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.